molecular formula C8H7BrO B130655 4'-Bromoacetophenone-d4 CAS No. 343942-02-9

4'-Bromoacetophenone-d4

Cat. No. B130655
M. Wt: 203.07 g/mol
InChI Key: WYECURVXVYPVAT-QFFDRWTDSA-N
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Description

4’-Bromoacetophenone is an acetophenone derivative known for its usefulness in organic coupling reactions and various biological applications . It is a fundamental starting material for organic synthesis .


Synthesis Analysis

4’-Bromoacetophenone is used as an organic building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .


Molecular Structure Analysis

The molecular formula of 4’-Bromoacetophenone is C8H7BrO . The structure of 4’-Bromoacetophenone can be viewed using Java or Javascript .


Chemical Reactions Analysis

4’-Bromoacetophenone is used in the Suzuki reaction, a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst . The reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromoacetophenone include a density of 1.5±0.1 g/cm3, boiling point of 259.9±23.0 °C at 760 mmHg, and a molecular weight of 199.045 .

Safety And Hazards

4’-Bromoacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

Relevant Papers The relevant papers analyzed include a study on the physico-chemical and spectroscopic properties of biofield energy treated 4-bromoacetophenone , and a paper on the application of α-bromination reaction on acetophenone derivatives in experimental teaching .

properties

IUPAC Name

1-(4-bromo-2,3,5,6-tetradeuteriophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYECURVXVYPVAT-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481767
Record name 4-Bromohypnone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromohypnone-d4

CAS RN

343942-02-9
Record name 4-Bromohypnone-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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